4-Methyl-4-azaspiro[2.5]octan-7-ol
Description
4-Methyl-4-azaspiro[2.5]octan-7-ol is a bicyclic amine-alcohol characterized by a spiro junction between a five-membered azaspiro ring (containing nitrogen) and a two-membered cyclopropane-like ring. The methyl group at the 4-position and hydroxyl group at the 7-position confer unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis and chemical research.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-methyl-4-azaspiro[2.5]octan-7-ol |
InChI |
InChI=1S/C8H15NO/c1-9-5-2-7(10)6-8(9)3-4-8/h7,10H,2-6H2,1H3 |
InChI Key |
NYKAVBYWLUXITQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC12CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-azaspiro[2.5]octan-7-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both nitrogen and hydroxyl functionalities. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-4-azaspiro[2.5]octan-7-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-azaspiro[2.5]octan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The nitrogen atom can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-Methyl-4-azaspiro[2.5]octan-7-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-azaspiro[2.5]octan-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrogen atom in the spirocyclic structure allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
Physicochemical and Functional Differences
- Solubility : Hydrochloride salts (e.g., 4-azaspiro[2.5]octan-7-ol hydrochloride) enhance aqueous solubility, critical for biological applications .
- Chirality: The spiro structure introduces chirality, with diastereomer ratios observed in analogs like 5-(diphenylphosphinoyl)-4-methyl-7-phenyl-5-azaspiro[2.5]octan-7-ol .
Biological Activity
4-Methyl-4-azaspiro[2.5]octan-7-ol is a bicyclic compound characterized by a unique spirocyclic structure that incorporates a nitrogen atom and a hydroxyl group. Its molecular formula is with a molecular weight of 141.21 g/mol. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The structural features of 4-Methyl-4-azaspiro[2.5]octan-7-ol contribute significantly to its biological activity. The presence of both a hydroxyl group and a nitrogen atom allows for diverse chemical reactivity and interaction with biological molecules, which is critical for its potential therapeutic applications.
| Property | Description |
|---|---|
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 141.21 g/mol |
| Functional Groups | Hydroxyl (-OH), Nitrogen (N) |
| Structural Type | Spirocyclic compound |
The mechanism of action of 4-Methyl-4-azaspiro[2.5]octan-7-ol involves its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the nitrogen atom facilitates interactions with various biological pathways, potentially modulating enzyme activity and influencing cellular processes.
Key Interactions
- Enzyme Modulation : The compound may bind to specific enzymes, altering their activity.
- Receptor Binding : It can interact with receptors, potentially affecting signal transduction pathways.
Biological Activity
Research indicates that 4-Methyl-4-azaspiro[2.5]octan-7-ol exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Antiparasitic Activity : Investigations into its effects on Plasmodium species indicate possible inhibitory action on key metabolic pathways.
- Cytotoxic Effects : Some studies have reported cytotoxicity against cancer cell lines, warranting further exploration into its use as an anticancer agent.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of 4-Methyl-4-azaspiro[2.5]octan-7-ol against various bacterial strains, including multidrug-resistant Staphylococcus aureus. Results showed minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL, indicating significant antibacterial activity.
Case Study 2: Antiparasitic Effects
In another investigation focused on antiparasitic activity, the compound was tested against Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K). The results highlighted its potential as an inhibitor, suggesting a novel mechanism that could be leveraged for drug development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-Methyl-4-azaspiro[2.5]octan-7-ol, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-Azaspiro[2.5]octan-7-ol | Lacks methyl group | Nitrogen-containing bicyclic structure |
| 4-Methyl-4-azaspiro[2.5]octan-7-amino | Contains an amine group | Different functional group impacts reactivity |
| 4-Methyl-4,7-diazaspiro[2.5]octane | Contains two nitrogen atoms | Increased complexity in nitrogen interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
